5-Amino-2-(tert-butyl)-4-ethylphenol

Description

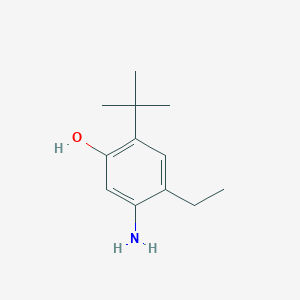

5-Amino-2-(tert-butyl)-4-ethylphenol is a phenolic derivative featuring an amino group at position 5, a tert-butyl group at position 2, and an ethyl group at position 4.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

5-amino-2-tert-butyl-4-ethylphenol |

InChI |

InChI=1S/C12H19NO/c1-5-8-6-9(12(2,3)4)11(14)7-10(8)13/h6-7,14H,5,13H2,1-4H3 |

InChI Key |

LJCNJIHXKFTVTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1N)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation-Nitration-Reduction Sequence

A foundational approach involves sequential alkylation of phenol derivatives, followed by nitration and reduction. This method draws parallels to the synthesis of 5-amino-2,4-di-tert-butylphenol, with modifications for ethyl substitution.

Step 1: Di-Alkylation of Phenol

Introducing tert-butyl and ethyl groups to phenol requires controlled Friedel-Crafts alkylation. For example:

-

tert-Butylation at Position 2 : Reacting phenol with tert-butanol in concentrated sulfuric acid at 10–30°C selectively alkylates the ortho position.

-

Ethylation at Position 4 : Subsequent ethylation using ethyl bromide and aluminum chloride (AlCl₃) under reflux conditions targets the para position relative to the hydroxyl group.

Challenges include steric hindrance from the tert-butyl group and ensuring regioselectivity. Protecting the hydroxyl group as a methyl ether prior to alkylation may improve yields.

Step 2: Nitration at Position 5

Nitration of 2-tert-butyl-4-ethylphenol employs a mixture of nitric acid and sulfuric acid. The electron-donating hydroxyl group directs nitration to the meta position (C5). Key conditions:

-

Temperature: 0–5°C to minimize side reactions.

-

Nitration time: 2–4 hours.

Step 3: Reduction of Nitro Group

Catalytic hydrogenation using 5% palladium on carbon (Pd/C) in ethanol under hydrogen gas reduces the nitro group to an amine. Alternatives include ammonium formate as a hydrogen donor in refluxing ethanol.

Typical Yield : 85–92% after purification via recrystallization.

Acetylation-Alkylation-Hydrolysis Pathway

Adapted from CN105884628A, this route uses acetylation to protect the amine during alkylation:

Step 1: Acetylation of m-Aminophenol

Reacting m-aminophenol with acetic anhydride in dimethylformamide (DMF) at 40–80°C forms N-(3-hydroxyphenyl)acetamide.

Step 2: Sequential Alkylation

Step 3: Hydrolysis and Reduction

-

Deprotection : Hydrolyze the acetamide with hydrochloric acid (6 M) at reflux to yield 2-tert-butyl-4-ethyl-5-nitrophenol.

-

Reduction : Reduce the nitro group with iron powder in hydrochloric acid or sodium hydrosulfite.

Advantages : Avoids direct handling of unstable amines during alkylation.

Yield : 78–88% over three steps.

Comparative Analysis of Key Methods

Key Observations :

-

Catalytic hydrogenation offers higher yields and purity but requires pre-formed nitro intermediates.

-

The acetylation method mitigates side reactions but adds hydrolysis steps.

Critical Process Parameters and Optimization

Nitration Efficiency

The choice of nitrating agent impacts regioselectivity. Mixed acid (HNO₃/H₂SO₄) outperforms acetyl nitrate in directing nitration to C5. Excess nitric acid increases dinitro byproducts, necessitating stoichiometric control.

Solvent Systems in Reduction

Ethanol and methanol are optimal for catalytic hydrogenation, whereas aqueous systems complicate isolation. For iron-based reductions, hydrochloric acid (2–4 M) enhances proton availability, accelerating reaction rates.

Purification Strategies

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials.

-

Acid-Base Extraction : Isolation as a hydrochloride salt improves stability, particularly for amine intermediates.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(tert-butyl)-4-ethylphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Corresponding amines or reduced phenolic compounds.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

5-Amino-2-(tert-butyl)-4-ethylphenol serves as an important intermediate in the synthesis of various organic compounds and polymers. Its structure allows for multiple chemical modifications, leading to the formation of derivatives that are useful in different chemical processes. Common transformations include oxidation to form quinones or other oxidized phenolic derivatives, reduction to generate corresponding amines, and substitution reactions to yield halogenated or nitrated derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinones, oxidized phenolic derivatives |

| Reduction | Corresponding amines |

| Substitution | Halogenated or nitrated derivatives |

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound possesses potential biological activities, particularly antimicrobial and antioxidant properties. Studies have demonstrated its effectiveness against various microbial strains and its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

Case Study: Neuroprotective Potential

A recent study investigated the neuroprotective effects of compounds related to this compound in the context of Alzheimer's disease. The compounds exhibited high antioxidant activity and inhibited acetylcholinesterase, suggesting potential therapeutic benefits for neurodegenerative conditions. The lead compound showed promising results in inhibiting β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Medicinal Applications

Drug Development

The compound is being explored as a building block for pharmaceuticals. Its structural characteristics make it suitable for developing drugs targeting various diseases, including neurodegenerative disorders. Preliminary findings suggest that derivatives of this compound could lead to new treatments with enhanced efficacy and reduced side effects .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its ability to form stable colorants makes it valuable in textile and coating industries. The compound's versatility allows it to be modified into various forms suitable for different applications.

Mechanism of Action

The mechanism of action of 5-Amino-2-(tert-butyl)-4-ethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table compares 5-Amino-2-(tert-butyl)-4-ethylphenol with key analogs identified in the evidence:

Key Observations:

- The tert-butyl group at position 2 enhances hydrophobicity compared to 5-Amino-2-chlorophenol, which has a polar chlorine substituent .

- Electronic Effects: The tert-butyl group is an electron-donating substituent, which may stabilize the phenolic -OH group through hyperconjugation. This contrasts with electron-withdrawing groups like chlorine in 5-Amino-2-chlorophenol, which could increase acidity .

Q & A

Q. Key Parameters :

- Temperature control during nitro reduction to avoid over-reduction.

- Solvent selection (e.g., EtOH vs. THF) to improve intermediate solubility .

How can researchers address discrepancies in spectroscopic data for this compound derivatives?

Advanced Research Question

Contradictions in NMR or mass spectra often arise from:

- Tautomerism : The phenolic -OH and amino groups may form intramolecular hydrogen bonds, shifting proton signals. Use deuterated DMSO to stabilize tautomers .

- Impurity Profiling : Byproducts from incomplete Boc deprotection (e.g., tert-butyl fragments at m/z 57 in MS) require LC-MS/MS analysis with collision-induced dissociation (CID) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, especially for ethyl vs. tert-butyl substituents .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d) models predict activation energies for substitutions at the para-ethyl position due to steric hindrance from the tert-butyl group .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction pathways using OPLS-AA force fields .

- SAR Analysis : Correlate Hammett σ values of substituents with experimental rate constants to validate computational predictions .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Basic Research Question

- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC-UV at 254 nm .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 60°C) .

- Degradation Products : Identify oxidation byproducts (e.g., quinone imines) using HRMS and C NMR .

What strategies mitigate low yields in the alkylation of this compound?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining 85% yield via controlled microwave irradiation (150°C, 300W) .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance alkyl halide solubility in biphasic systems (water/toluene) .

- Protecting Group Alternatives : Replace Boc with acetyl groups for steric relief, followed by mild deprotection with NH/MeOH .

How can the photocytotoxic potential of this compound derivatives be evaluated?

Advanced Research Question

- In Vitro Assays : Treat HeLa cells with derivatives (1–100 µM) and irradiate with UV-A (365 nm, 10 J/cm). Measure viability via MTT assay and ROS generation using DCFH-DA .

- Structure-Activity Relationships (SAR) : Modify the ethyl group to electron-withdrawing substituents (e.g., -CF) to enhance photoactivation .

- Mechanistic Studies : Use fluorescence quenching with singlet oxygen scavengers (e.g., NaN) to confirm Type II photodynamic pathways .

What analytical techniques are critical for confirming the regioselectivity of this compound derivatives?

Basic Research Question

- 2D NMR : H-C HSQC and NOESY distinguish between ortho/para substitution patterns .

- Isotopic Labeling : Synthesize N-labeled derivatives to track amino group participation in tautomerism via H-N HMBC .

- XPS Analysis : Nitrogen 1s binding energies differentiate amine (-NH) from amide (-NHCO-) functionalities .

How can researchers resolve solubility challenges for this compound in aqueous buffers?

Basic Research Question

- Co-Solvent Systems : Use 10% DMSO in PBS (pH 7.4) or cyclodextrin (e.g., HP-β-CD) inclusion complexes to enhance solubility up to 5 mg/mL .

- Salt Formation : React with HCl to form water-soluble hydrochloride salts, confirmed by FTIR (N-H stretch at 2500 cm) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) via emulsion-solvent evaporation .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

- Storage Conditions : Store under inert gas (Ar) at 4°C in amber vials to prevent oxidation and photodegradation .

- Moisture Control : Use molecular sieves (3Å) in storage containers to limit hydrolysis of the amino group .

- Handling : Work under nitrogen atmosphere in gloveboxes for air-sensitive reactions (e.g., Grignard additions) .

How can computational modeling guide the design of this compound-based enzyme inhibitors?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., tyrosine kinases) with flexible side-chain sampling .

- MD Simulations : Analyze ligand-protein stability (RMSD <2 Å) over 100 ns trajectories in GROMACS .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to optimize inhibitory potency (IC <1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.